molecular formula C19H22ClFN4O2S B14095421 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14095421
M. Wt: 424.9 g/mol
InChI Key: XEEQCWWJPZJGSJ-UHFFFAOYSA-N
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Description

8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C21H17Cl2FN4O2S . This compound is part of a class of molecules known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 1,3-dimethyl-7-pentylxanthine in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can have different properties and applications compared to the parent compound .

Scientific Research Applications

8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Properties

Molecular Formula

C19H22ClFN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C19H22ClFN4O2S/c1-4-5-6-10-25-15-16(23(2)19(27)24(3)17(15)26)22-18(25)28-11-12-13(20)8-7-9-14(12)21/h7-9H,4-6,10-11H2,1-3H3

InChI Key

XEEQCWWJPZJGSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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